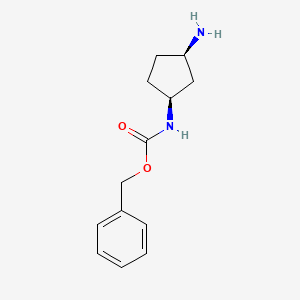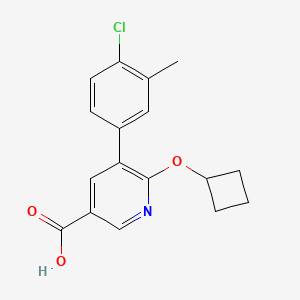
4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine is a heterocyclic compound that features both a pyrazoline and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-methylpyridine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the pyrazoline ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions
4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazoline ring, leading to different hydrogenated products.
Substitution: The amino group and the methyl group on the pyrazoline ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolines and pyrazoles, which can be further functionalized for specific applications .
科学研究应用
4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazoline ring is known to interact with various biological pathways, influencing processes such as cell signaling and metabolism .
相似化合物的比较
Similar Compounds
3-Amino-4-methylpyrazole: Shares the pyrazole ring but lacks the pyridine moiety.
2-Amino-4-methylpyridine: Contains the pyridine ring but lacks the pyrazoline structure.
Pyrazolo[1,5-a]pyrimidines: Structurally related compounds with different biological activities.
Uniqueness
4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine is unique due to its combined pyrazoline and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, distinguishing it from other similar compounds .
属性
分子式 |
C9H12N4 |
|---|---|
分子量 |
176.22 g/mol |
IUPAC 名称 |
4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C9H12N4/c1-7-6-13(12-9(7)10)8-4-2-3-5-11-8/h2-5,7H,6H2,1H3,(H2,10,12) |
InChI 键 |
ZYUKMQCZLDMHCO-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(N=C1N)C2=CC=CC=N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1H-Benzo[d]imidazol-2-yl)methyl acetate](/img/structure/B8690407.png)
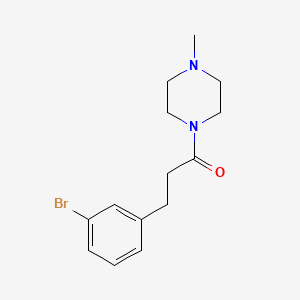
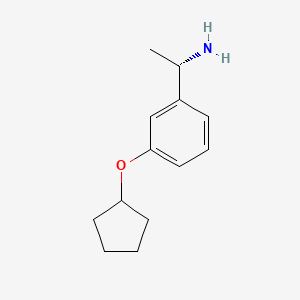
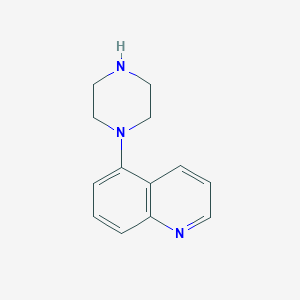
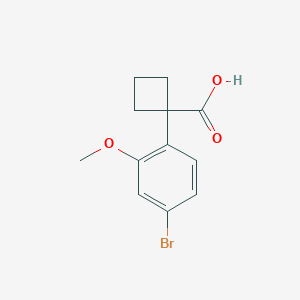
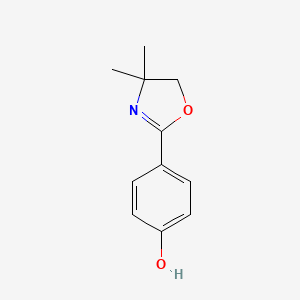
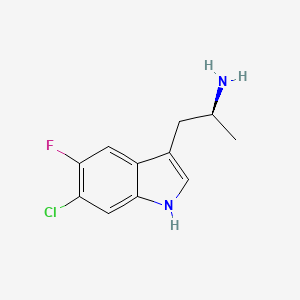
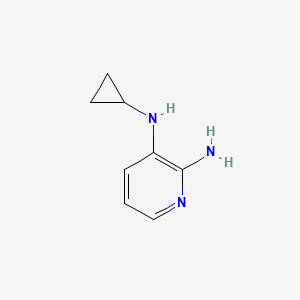
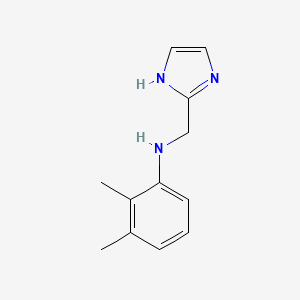
![Methyl 3-[2-(benzyloxy)phenyl]propanoate](/img/structure/B8690480.png)
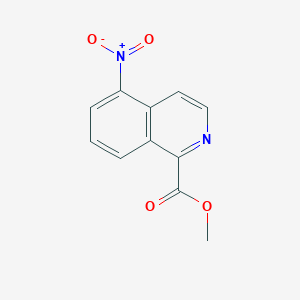
![2-Ethyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B8690494.png)
